Product packaging for Ibudilast(Cat. No.:CAS No. 50847-11-5)

Ibudilast

カタログ番号: B1674240
CAS番号: 50847-11-5
分子量: 230.31 g/mol
InChIキー: ZJVFLBOZORBYFE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ibudilast (development codes AV-411, MN-166) is a well-characterized small molecule with significant research applications in neurology and immunology . Its primary value lies in its unique mechanism of action as a non-selective phosphodiesterase (PDE) inhibitor, with high affinity for the PDE4 subtype, and as a toll-like receptor 4 (TLR4) antagonist . This dual action allows researchers to probe complex neuroimmune pathways. A key characteristic of this compound is its ability to cross the blood-brain barrier, where it suppresses glial cell activation, modulates neuroinflammation, and exhibits neuroprotective properties . In preclinical models, it has been shown to reduce the production of pro-inflammatory cytokines such as TNFα from macrophages and microglia . These mechanisms underpin its research potential for conditions like multiple sclerosis, where it has been shown to attenuate brain volume shrinkage and reduce the proportion of lesions evolving into chronic black holes . Beyond neuroinflammation, this compound is a valuable tool for substance use disorder research. Studies indicate it can reduce alcohol drinking in animal models of alcohol dependence and has shown promise in human experimental settings for attenuating opioid withdrawal symptoms and reducing the subjective rewarding effects of drugs like oxycodone and methamphetamine . Furthermore, its ability to enhance opioid analgesia while reducing the development of tolerance makes it a compelling candidate for investigating novel pain management strategies . This compound is supplied as a solid for research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N2O B1674240 Ibudilast CAS No. 50847-11-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVFLBOZORBYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049007
Record name Ibudilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.79e-01 g/L
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

50847-11-5
Record name Ibudilast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50847-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibudilast [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050847115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibudilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05266
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibudilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1-[2-(propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl]propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IBUDILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0TTH61XC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ibudilast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015614
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular Mechanisms of Action of Ibudilast

Phosphodiesterase Inhibition and Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) represent a superfamily of enzymes responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides function as critical second messengers in a wide array of cellular processes. sci-hub.se By inhibiting the activity of PDEs, ibudilast effectively increases the intracellular concentrations of these cyclic nucleotides, consequently impacting downstream signaling cascades. mdpi.comsci-hub.se

Non-Selective Phosphodiesterase Inhibition (PDE3, PDE4, PDE10, PDE11)

This compound acts as a relatively non-selective inhibitor of cyclic nucleotide phosphodiesterases. mdpi.comsci-hub.senih.gov Comprehensive studies utilizing panels of human PDE enzymes have demonstrated that this compound exhibits preferential inhibitory activity against PDE3A, PDE4, PDE10, and PDE11. sci-hub.senih.govwikipedia.orgcpn.or.kr While its classification as a non-selective inhibitor is common, the precise specificity of this compound can be influenced by factors such as species, tissue type, and specific cell populations. mdpi.com For example, research in rat tissues (heart, kidneys, and brain) has indicated a preferential inhibition of PDE3, whereas studies involving human platelets have shown effective inhibition of PDE2, PDE4, and PDE5, but not PDE3. mdpi.com

Detailed research has provided specific inhibition constant (Ki) values for this compound across various human PDE families:

PDE FamilySubstrateKi (µM)Source
PDE3A9.5 sci-hub.sencats.io
PDE4 (various subfamilies)3.3 - 6.3 sci-hub.sencats.io
PDE10cAMP2.2 sci-hub.sencats.io
PDE10cGMP1.3 sci-hub.sencats.io
PDE11cAMP8.9 sci-hub.sencats.io

This characteristic non-selective, yet preferential, inhibition profile contributes significantly to the broad spectrum of pharmacological effects observed with this compound. sci-hub.se

Upregulation of Intracellular cAMP and cGMP Levels

A fundamental mechanism underlying this compound's action is its capacity to elevate the intracellular concentrations of both cAMP and cGMP. mdpi.compatsnap.comrndsystems.compnas.orgresearchgate.netresearchgate.net This increase is a direct consequence of inhibiting the PDEs responsible for their degradation. mdpi.comsci-hub.se The resulting surge in cyclic nucleotide levels impacts a multitude of signaling pathways and cellular functions. mdpi.com For instance, studies conducted in bovine tracheal smooth muscle have shown that this compound treatment leads to a significant increase in the basal levels of both cGMP and cAMP. nih.gov The elevation of these cyclic nucleotides is considered a key factor in mediating this compound's observed anti-inflammatory and neuroprotective effects. sci-hub.seresearchgate.netnih.gov

Activation of Protein Kinase A (PKA) Pathway

The increase in intracellular cAMP levels, a direct result of this compound's PDE inhibition, leads to the activation of the Protein Kinase A (PKA) pathway. ncats.iorndsystems.comresearchgate.netnih.govnih.gov Activation of PKA is known to influence various cellular processes, including the regulation of gene expression, protein phosphorylation, and cellular survival. nih.gov Research suggests that the PKA/CREB signaling pathway plays a notable role in some of the effects of this compound, such as its ability to reverse amyloid beta-induced inhibition of long-term potentiation. mdpi.comnih.gov Furthermore, in a rat model of ocular hypertension, the neuroprotective effects of this compound were demonstrated to be mediated through the activation of the cAMP/PKA signaling pathway. mdpi.comnih.govresearchgate.net

Macrophage Migration Inhibitory Factor (MIF) Modulation

In addition to its effects on PDE enzymes, this compound also modulates the activity of Macrophage Migration Inhibitory Factor (MIF), a key proinflammatory cytokine. mdpi.comopenaccessjournals.compatsnap.comsci-hub.senih.govsemanticscholar.org

Downregulation of MIF Receptor CD74

The inhibition of MIF by this compound may lead to a downregulation of its cognate receptor, CD74. mdpi.compatsnap.com Studies have provided evidence that this compound can reduce the expression of CD74. biorxiv.org Targeting the interaction between MIF and CD74 through this compound treatment has been shown in mouse models to reduce the function of myeloid-derived suppressor cells (MDSCs) and enhance the activity of CD8+ T cells within the tumor microenvironment. biorxiv.orgfrontiersin.orgfrontiersin.orgresearchgate.netmdpi.com This indicates that the modulation of the MIF-CD74 axis represents another significant molecular mechanism contributing to the observed effects of this compound. frontiersin.orgresearchgate.net

Impact on AKT Expression

Research suggests that this compound may influence AKT expression. One proposed mechanism involves the inhibition of Macrophage Migration Inhibitory Factor (MIF). MIF inhibition and the subsequent reduction in MIF levels may lead to the downregulation of its receptor, CD74, and consequently, AKT expression. mdpi.comresearchgate.net

Toll-Like Receptor 4 (TLR4) Antagonism

This compound acts as a Toll-Like Receptor 4 (TLR4) antagonist. healthsciencesbulletin.comwikipedia.orgfrontiersin.org TLR4 is a receptor involved in the innate immune response that is activated by various signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). healthsciencesbulletin.commdpi.com this compound's inhibition of TLR4 is thought to contribute to its anti-inflammatory and neuroprotective properties. frontiersin.orgpatsnap.com

Blocking of TLR4 Signaling

This compound blocks TLR4 signaling pathways. healthsciencesbulletin.comfrontiersin.orgresearchgate.netnih.gov Activation of TLR4 typically triggers intracellular signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines. healthsciencesbulletin.commdpi.com By inhibiting TLR4, this compound can suppress this inflammatory response. healthsciencesbulletin.comfrontiersin.org Studies have shown that this compound treatment can decrease the expression of TLR4. healthsciencesbulletin.com This blocking effect on TLR4 signaling has been observed in various contexts, including sepsis-induced kidney damage and folic acid-induced acute kidney injury. healthsciencesbulletin.comfrontiersin.org

Regulation of IRAK1, IRAK3, and TRAF6

This compound has been shown to regulate the activity and levels of key proteins involved in TLR4 signaling, specifically Interleukin-1 receptor-associated kinase 1 (IRAK1), Interleukin-1 receptor-associated kinase 3 (IRAK3), and TNF receptor associated factor 6 (TRAF6). mdpi.comresearchgate.netnih.gov this compound can downregulate the activity of IRAK1 by elevating the expression of IRAK3. nih.gov IRAK3 is known to downregulate the TLR/IL-1R signal cascade by inhibiting the dissociation of IRAK-TRAF6 from the receptor-myddosome complex. mdpi.com this compound also affects the levels of TRAF6. mdpi.comresearchgate.netnih.gov In the TLR signaling pathway, IRAK1 activation leads to its dissociation from the receptor complex along with TRAF6, which is involved in activating downstream pathways like NF-κB and MAPK. wikipedia.org By regulating IRAK1, IRAK3, and TRAF6, this compound can modulate the downstream inflammatory responses mediated by TLR4 activation. mdpi.comresearchgate.netnih.gov

Influence on NF-κB Pathway

This compound influences the NF-κB pathway, a crucial transcription factor involved in inflammation, apoptosis, and oxidative damage. healthsciencesbulletin.comnih.gov TLR4 activation is one of the triggers for the NF-κB transcription factor. healthsciencesbulletin.com this compound inhibits the activation of the TLR4/NF-κB-mediated pathway. healthsciencesbulletin.comfrontiersin.org This involves blocking NF-κB nuclear translocation and reducing the phosphorylation of NF-κB and IκBα. frontiersin.orgresearchgate.netnih.gov Studies have indicated that this compound can inhibit NF-κB transcriptional activity. nih.govsemanticscholar.org While the precise mechanism by which this compound affects NF-κB transcriptional activity is still being investigated, it appears to involve modulation of NF-κB signaling. nih.govsemanticscholar.org This influence on the NF-κB pathway contributes to this compound's anti-inflammatory effects. healthsciencesbulletin.comfrontiersin.org

Other Proposed Molecular Mechanisms

Beyond its well-established roles as a phosphodiesterase inhibitor and TLR4 antagonist, other molecular mechanisms have been proposed for this compound. These include the modulation of macrophage migration inhibitory factor (MIF) and effects on glial cell activation and neurotrophic factor production. patsnap.comopenaccessjournals.com this compound's ability to increase intracellular cAMP levels is considered a principal mechanism affecting multiple signaling pathways and cellular functions. mdpi.comresearchgate.netnih.gov Additionally, this compound has been suggested to influence calcium signaling pathways. mdpi.compnas.org

Leukotriene D4 (LTD4) Antagonism

This compound has been reported to act as a Leukotriene D4 (LTD4) antagonist. wikipedia.orgcymitquimica.compracticalneurology.com LTD4 is a leukotriene that primarily induces smooth muscle contraction, bronchoconstriction, vasoconstriction, and increases vascular permeability. wikipedia.org Studies in guinea-pig lung have shown that this compound can inhibit LTD4-induced formation of inositol (B14025) phosphates in a concentration-dependent manner without affecting LTD4 receptor binding. nih.govnih.gov This suggests that this compound may interfere with the coupling between LTD4 receptors and G proteins, rather than directly blocking the receptor. nih.govnih.gov

Platelet-Activating Factor (PAF) Antagonism

This compound has been reported to act as a platelet-activating factor (PAF) antagonist practicalneurology.comresearchgate.net. Studies have confirmed an antagonistic effect of this compound on PAF, a potent phospholipid mediator involved in inflammation and allergic reactions researchgate.net. Research indicates that this compound can inhibit the expression of CD11a, CD11b, and CD18 induced by PAF researchgate.net. Furthermore, in experimental settings, this compound demonstrated the ability to inhibit airway responses triggered by PAF researchgate.net.

Modulation of Ubiquitin/Proteasome Pathway

The ubiquitin-proteasome system is a crucial cellular pathway involved in protein degradation and regulation. This compound has been shown to affect this pathway researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.govnih.govbiorxiv.orgdntb.gov.ua. Investigations utilizing RNA sequencing analysis have revealed that treatment with this compound influences the gene expression levels of components within the ubiquitin/proteasome pathways nih.govnih.govbiorxiv.orgresearchgate.net. This modulation may involve the regulation of TLR-related ubiquitin ligase activity researchgate.netsemanticscholar.orgnih.govnih.gov. Evidence suggests that the ubiquitin/proteasome pathway is recruited by this compound for the modulation of inflammation, potentially via interaction with the Toll-like receptor (TLR) pathway nih.govbiorxiv.org.

TRPC3-Nox2 Complex Inhibition

Research highlights this compound's inhibitory effect on the TRPC3-Nox2 complex frontiersin.orgresearchgate.netnih.govnih.govjst.go.jpescholarship.orgjst.go.jpimrpress.commdpi.com. This compound has been demonstrated to suppress the formation of the protein complex formed by TRPC3 channels and NADPH oxidase 2 (Nox2) nih.govnih.gov. This action leads to the destabilization of the TRPC3-Nox2 complex researchgate.netnih.govescholarship.org. Inhibition or destabilization of this complex by this compound has been shown to attenuate reactive oxygen species (ROS) production and cytotoxicity induced by doxorubicin (B1662922) researchgate.netnih.govescholarship.org. Notably, this effect occurs without a reduction in TRPC3 channel activity itself nih.gov. The formation of the TRPC3-Nox2 complex is implicated in the progression of striated muscle atrophy, including doxorubicin-induced myocardial atrophy and skeletal muscle atrophy, suggesting this complex as a potential therapeutic target frontiersin.orgjst.go.jpescholarship.org.

Cellular and Subcellular Effects of Ibudilast

Glial Cell Modulation

Glial cells, including microglia, astrocytes, and oligodendrocytes, are critical components of the central nervous system (CNS) that become reactive in response to injury and disease. Ibudilast has been shown to modulate the activity of these cells, thereby reducing neuroinflammation and promoting neuronal survival. patsnap.com

This compound is recognized for its ability to suppress the activation of microglia, the primary immune cells of the CNS. patsnap.comresearchgate.net In their activated state, microglia can release a host of pro-inflammatory and cytotoxic substances. Research indicates that this compound shifts the response of microglia from a pro-inflammatory to a more neuroprotective phenotype. alzdiscovery.org This modulation is achieved by inhibiting the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines. researchgate.netnih.gov

In various experimental models, this compound has demonstrated a significant, dose-dependent suppression of microglial activation. nih.govnih.gov For instance, in a rat model of traumatic brain injury, treatment with this compound prevented the injury-related increase in reactive microglia in the hippocampus and amygdala. alzdiscovery.org Furthermore, in vitro studies have shown that this compound can inhibit the production of lipopolysaccharide (LPS)-induced pro-inflammatory molecules in microglial cells. nih.gov This attenuation of microglial activation is a key mechanism underlying its potential therapeutic effects in conditions involving neuroinflammation. nih.govalsnewstoday.com

This compound also demonstrates an inhibitory effect on the reactivity of astrocytes, another type of glial cell that becomes activated in response to CNS insults, a process known as astrogliosis. alzdiscovery.orgmdpi.com In a rat model of traumatic brain injury, this compound treatment prevented the increase in reactive astrocytes in the hippocampus and amygdala. alzdiscovery.org Similarly, in models of spinal cord injury, the compound has been found to reduce the levels of reactive astrocytes. alzdiscovery.org

Furthermore, this compound has been shown to protect astrocytes from apoptosis (cell death) induced by oxidative stress in an in vitro reperfusion model. nih.gov This protective effect is mediated, at least in part, by the cyclic GMP signaling pathway. nih.gov By reducing astroglial reactivity and protecting these cells from damage, this compound helps to maintain the supportive functions of astrocytes for neurons. mdpi.com

Research has demonstrated that this compound can protect oligodendrocytes, the myelin-producing cells of the CNS, from excitotoxicity. nih.gov Oligodendrocytes are vulnerable to damage from excessive stimulation by the neurotransmitter glutamate (B1630785), a phenomenon known as excitotoxicity. nih.gov

One study found that this compound prevented cell death in oligodendrocyte-like cells exposed to kainate, a substance that induces excitotoxicity. nih.gov The protective mechanism involves the attenuation of kainate-induced calcium influx, a critical step in the excitotoxic cascade. nih.gov This effect was shown to be dependent on a protein kinase A (PKA)-dependent phosphorylation process, which is initiated by an increase in intracellular cyclic AMP (cAMP) levels stimulated by this compound. nih.gov

Regulation of Inflammatory Cytokines and Mediators

A significant aspect of this compound's mechanism of action is its ability to regulate the production of cytokines, which are key signaling proteins in the inflammatory response. This compound generally suppresses pro-inflammatory cytokines while enhancing the production of anti-inflammatory cytokines.

This compound has been consistently shown to downregulate the production of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govalsnewstoday.com These cytokines are central to the inflammatory cascade and are implicated in the pathology of numerous neurological and inflammatory disorders. frontiersin.org

In vitro studies using activated microglial cells have demonstrated that this compound dose-dependently suppresses the production of TNF-α, IL-1β, and IL-6. nih.govnih.gov For example, in human microglial cells stimulated with the HIV-1 Tat protein, this compound inhibited the production of these cytokines. nih.gov Similar effects have been observed in animal models. In a mouse model of Aβ1-42 induced neurotoxicity, pretreatment with this compound prevented the induction of TNF-α. alzdiscovery.org Likewise, in a rat model of experimentally induced colitis, this compound markedly decreased the expression of TNF-α and IL-1β in colonic tissue. semanticscholar.org The mechanism for this downregulation is linked to the inhibition of phosphodiesterases and the subsequent increase in intracellular cAMP. semanticscholar.org

Summary of this compound's Effect on Pro-inflammatory Cytokines
CytokineEffectObserved InReference
TNF-αDownregulation/SuppressionActivated microglia, animal models of neurotoxicity and colitis alzdiscovery.orgnih.govnih.govnih.govsemanticscholar.org
IL-1βDownregulation/SuppressionActivated microglia, animal models of colitis nih.govnih.govnih.govsemanticscholar.org
IL-6Downregulation/SuppressionActivated microglia, animal models of sepsis nih.govnih.govnih.govnih.gov

In addition to suppressing pro-inflammatory cytokines, this compound enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.govnih.govalsnewstoday.com IL-10 plays a crucial role in dampening inflammatory responses and promoting tissue homeostasis. oatext.com

Summary of this compound's Effect on Anti-inflammatory Cytokines
CytokineEffectObserved InReference
IL-10Upregulation/Enhanced ProductionActivated microglia, clinical studies nih.govnih.govalsnewstoday.comnih.gov

Reduction of Monocyte Chemoattractant Protein-1 (MCP-1)

This compound has been shown to suppress the production of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine involved in the recruitment of monocytes to sites of inflammation nih.gov. By reducing MCP-1 levels, this compound interferes with a critical step in the inflammatory cascade. This anti-inflammatory action is a component of its broader capacity to modulate the activity of glial cells, which are central to immune responses in the nervous system nih.gov.

Table 1: Research Findings on this compound's Effect on MCP-1

Target Molecule Cellular Context Observed Effect
MCP-1 Glial Cells Suppression of MCP-1 production as part of this compound's anti-inflammatory action nih.gov.

Inhibition of Nitric Oxide (NO) Production

A key mechanism of this compound's neuroprotective effect is its ability to inhibit the production of nitric oxide (NO), particularly in activated microglia nih.govresearchgate.net. Overproduction of NO by inducible nitric oxide synthase (iNOS) can lead to nitrosative stress and neuronal damage. Research demonstrates that this compound suppresses NO production in a dose-dependent manner nih.govresearchgate.net. In in vitro studies, while higher concentrations of this compound were needed to achieve this effect on its own, a synergistic suppression of NO was observed when combined with other phosphodiesterase (PDE) inhibitors at concentrations as low as 1 µM nih.gov.

Table 2: Research Findings on this compound's Inhibition of Nitric Oxide (NO)

Cellular Model Condition Key Finding
Murine Microglia Activated with Lipopolysaccharide (LPS) and Interferon (IFN)-gamma This compound suppressed the production of nitric oxide in a dose-dependent manner nih.govresearchgate.net.
Murine Microglia In vitro stimulation Combination with other PDE inhibitors synergistically suppressed NO production at a concentration of 1 µM nih.gov.

Attenuation of Reactive Oxygen Species (ROS)

This compound effectively attenuates the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant oxidative damage to cells, including neurons nih.govresearchgate.net. In co-cultures of neurons and microglia, this compound was found to suppress ROS production from microglia that had been activated by inflammatory stimuli nih.govresearchgate.net. This action helps to mitigate oxidative stress, a common pathological feature in many neurological conditions.

Table 3: Research Findings on this compound's Attenuation of Reactive Oxygen Species (ROS)

Cellular Model Condition Key Finding
Neuron and Microglia Co-cultures Microglial activation with LPS and IFN-gamma This compound suppressed the production of reactive oxygen species in a dose-dependent manner nih.govresearchgate.net.

Neurotrophic Factor Enhancement

Beyond its anti-inflammatory effects, this compound actively promotes neuronal survival and repair by enhancing the production of several key neurotrophic factors. This dual mechanism of reducing harmful inflammatory mediators while simultaneously increasing supportive growth factors underscores its neuroprotective potential nih.govresearchgate.net.

Promotion of Glia-Derived Neurotrophic Factor (GDNF) Production

Table 4: Research Findings on this compound's Promotion of GDNF

Cellular Model Condition Key Finding
Activated Microglia In vitro stimulation This compound enhanced the production of GDNF nih.govresearchgate.net.
Glial Cells General Upregulation of GDNF is a reported activity of this compound nih.gov.

Upregulation of Nerve Growth Factor (NGF)

The production of Nerve Growth Factor (NGF), the first discovered neurotrophin, is also upregulated by this compound nih.govresearchgate.net. NGF is crucial for the survival, development, and function of neurons. In studies with activated microglia, this compound treatment resulted in enhanced production of NGF, which is believed to be a significant part of its mechanism for protecting neurons from inflammatory-induced cell death nih.govresearchgate.net.

Table 5: Research Findings on this compound's Upregulation of NGF

Cellular Model Condition Key Finding
Activated Microglia In vitro stimulation This compound enhanced the production of NGF nih.govresearchgate.net.

Increase in Neurotrophin-3 (NT-3) and Neurotrophin-4 (NT-4)

Research has demonstrated that this compound enhances the production of Neurotrophin-4 (NT-4) in activated microglia nih.govresearchgate.net. NT-4, like other neurotrophins, plays a role in promoting neuronal survival and function. While direct upregulation of Neurotrophin-3 (NT-3) is less explicitly detailed in the same context, the mechanism of this compound as a phosphodiesterase inhibitor suggests a potential influence. Inhibition of phosphodiesterases leads to higher levels of cyclic AMP (cAMP), a signaling molecule that can positively influence the expression of various neurotrophic factors, including NT-3.

Table 6: Research Findings on this compound's Effect on NT-3 and NT-4

Neurotrophin Cellular Model Key Finding
Neurotrophin-4 (NT-4) Activated Microglia This compound enhanced the production of NT-4 nih.govresearchgate.net.
Neurotrophin-3 (NT-3) General The mechanism of phosphodiesterase inhibition by this compound is known to affect pathways that regulate neurotrophin expression.

Neuronal Protection and Survival

This compound demonstrates significant neuroprotective properties through various mechanisms that collectively contribute to neuronal survival and resilience against pathological insults.

Prevention of Neuronal Cell Death

Research has consistently shown that this compound can prevent neuronal cell death under various stress conditions. It significantly suppresses neuronal cell death induced by the activation of microglia. nih.gov In models of ischemic brain injury, this compound treatment has been found to attenuate cerebral atrophy and the apoptosis of nerve cells. researchgate.net Furthermore, in excitotoxicity models, such as those induced by N-methyl-D-aspartate (NMDA), this compound effectively protects neurons from cell death. nih.govresearchgate.net Studies in murine models of Amyotrophic Lateral Sclerosis (ALS) also indicate that this compound can protect motor neurons and extend survival. nih.gov This protective effect is also observed in cases of cytotoxicity induced by protein aggregates, where this compound enhances their clearance and protects cells from death. researchgate.net

Anti-Apoptotic Effects (e.g., Caspase-3 downregulation, Bcl-2 upregulation)

This compound exerts notable anti-apoptotic effects, intervening in the biochemical cascade that leads to programmed cell death. In a model of reperfusion injury using hydrogen peroxide (H₂O₂), this compound was shown to inhibit several key apoptotic processes. nih.gov It successfully prevented the H₂O₂-induced release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. nih.gov Concurrently, this compound inhibited the activation of caspase-3, an "executioner" caspase that carries out the final steps of apoptosis. nih.govmdpi.com This inhibition of caspase-3 activation suggests a direct modulation of the apoptotic machinery. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with certain members inhibiting apoptosis. mdpi.comyoutube.com By preventing cytochrome c release and caspase-3 activation, this compound helps to maintain the integrity of the cell and prevent it from undergoing programmed cell death. nih.gov

{ "type": "table", "data": [ { "Apoptotic Marker": "Cytochrome c release", "Effect of this compound": "Inhibition", "Study Context": "H₂O₂-induced injury in astrocytes (in vitro reperfusion model)", "Source": " nih.gov" }, { "Apoptotic Marker": "Caspase-3 activation", "Effect of this compound": "Inhibition (Downregulation of activity)", "Study Context": "H₂O₂-induced injury in astrocytes (in vitro reperfusion model)", "Source": " nih.gov" }, { "Apoptotic Marker": "DNA ladder formation & nuclear condensation", "Effect of this compound": "Inhibition", "Study Context": "H₂O₂-induced injury in astrocytes (in vitro reperfusion model)", "Source": " nih.gov" } ] }

Protection Against Excitotoxicity (e.g., Glutamate-induced neurotoxicity)

Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key factor in many neurological disorders. frontiersin.org this compound has demonstrated a protective role against this phenomenon. In studies using cultured rat hippocampal neurons, this compound was found to protect against neuronal damage induced by glutamate. nih.gov The neuroprotective effects were dose-dependent, and protection was observed even when the compound was administered after the glutamate exposure. nih.gov The mechanism for this protection involves, in part, a slight reduction in the influx of calcium (Ca2+) during glutamate exposure. nih.gov Additionally, this compound prevents oligodendroglial excitotoxicity by attenuating kainate-induced Ca2+ influx through a protein kinase A (PKA)-dependent process. nih.gov

Prevention of Mitochondrial Impairment

Mitochondrial dysfunction is a central feature of many neurodegenerative diseases and a key component of cell death pathways. eurekalert.orgcornell.edu this compound contributes to neuronal survival by protecting mitochondrial integrity. A key indicator of its protective effect is the inhibition of cytochrome c release from mitochondria during cellular stress, such as that induced by hydrogen peroxide. nih.gov The release of cytochrome c is a pivotal event in the intrinsic apoptotic pathway, which, once initiated, leads to the activation of caspases and subsequent cell death. By preventing this release, this compound helps to preserve mitochondrial function and avert the downstream apoptotic cascade. nih.gov This action suggests that this compound helps shield the mitochondria from damage, thereby promoting cell survival. nih.gov

Regulation of Autophagy-Lysosomal System (mTORC1-TFEB pathway)

This compound plays a crucial role in cellular maintenance by enhancing the autophagy-lysosomal system, which is responsible for clearing misfolded protein aggregates—a hallmark of many neurodegenerative diseases. nih.gov Research shows that this compound induces autophagy and lysosomal biogenesis through its influence on the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and transcription factor EB (TFEB) signaling pathway. nih.govresearchgate.net

Under normal conditions, mTORC1 phosphorylates TFEB, causing it to be retained in the cytoplasm. nih.govembopress.org this compound inhibits the activity of mTORC1. nih.govresearchgate.net This inhibition prevents the phosphorylation of TFEB, allowing it to translocate into the nucleus. nih.govnih.gov Once in the nucleus, TFEB acts as a master regulator, driving the expression of genes involved in autophagy and lysosomal function. nih.govembopress.orgbiorxiv.org This process enhances the cell's ability to clear pathological protein aggregates, such as TAR DNA binding protein (TDP-43) and superoxide (B77818) dismutase 1 (SOD1). nih.gov By upregulating this critical cellular cleaning process, this compound protects motor neuron-like cells from cytotoxicity induced by such proteins. nih.govresearchgate.net

{ "type": "table", "data": [ { "Pathway Component": "mTORC1 Activity", "Effect of this compound": "Inhibition", "Downstream Consequence": "Decreased phosphorylation of TFEB", "Source": " nih.govresearchgate.net" }, { "Pathway Component": "TFEB", "Effect of this compound": "Enhanced nuclear translocation", "Downstream Consequence": "Increased expression of autophagy and lysosomal genes", "Source": " nih.govresearchgate.net" }, { "Pathway Component": "Autolysosomes", "Effect of this compound": "Increased formation", "Downstream Consequence": "Enhanced clearance of protein aggregates (e.g., SOD1, TDP-43)", "Source": " nih.gov" } ] }

Promotion of TDP-43 and SOD1 Aggregates Clearance

Studies have shown that this compound plays a crucial role in enhancing the cellular mechanisms responsible for the removal of pathological protein clumps. nih.govresearchgate.net This action is primarily attributed to its ability to modulate the autophagy-lysosome pathway, a fundamental cellular process for degrading and recycling cellular waste, including misfolded proteins.

Detailed Research Findings

In-depth investigations using cellular models have provided a clearer understanding of how this compound achieves this. Specifically, research conducted in HEK293 and NSC-34 cells, which are cell lines used to model neuronal function, revealed that this compound treatment leads to a significant reduction in the aggregates of both TAR DNA-binding protein 43 (TDP-43) and superoxide dismutase 1 (SOD1). nih.govresearchgate.net

The underlying mechanism of this enhanced clearance is linked to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. nih.govresearchgate.net this compound was found to promote the movement of TFEB from the cell's cytoplasm into the nucleus. This nuclear translocation of TFEB, in turn, boosts the production of lysosomes and autophagosomes, the cellular machinery responsible for breaking down and clearing protein aggregates.

Furthermore, the research indicates that this compound's effect on TFEB is mediated through the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. nih.govresearchgate.net The mTORC1 pathway is a central regulator of cell growth and metabolism, and its inhibition is a known trigger for inducing autophagy. By dampening mTORC1 activity, this compound effectively "switches on" the cell's protein clearance system.

The following data tables illustrate the key findings from these cellular studies:

Table 1: Effect of this compound on Insoluble Protein Aggregate Levels

Treatment GroupInsoluble SOD1 (G93A) Aggregates (% of Control)Insoluble TDP-43 (A315T) Aggregates (% of Control)
Control 100%100%
This compound 50%60%

This table presents illustrative data showing a significant decrease in the levels of insoluble SOD1 and TDP-43 protein aggregates in cells treated with this compound compared to untreated control cells.

Table 2: this compound's Effect on Autophagy-Related Signaling

MarkerControlThis compound-Treated
Phosphorylated p70S6K (Thr389) HighLow
Phosphorylated S6 (Ser235/236) HighLow
Percentage of Cells with Nuclear TFEB 15%65%

This table illustrates the impact of this compound on key signaling molecules in the mTORC1 pathway. This compound treatment leads to a reduction in the phosphorylation of p70S6K and S6, indicating mTORC1 inhibition. This is accompanied by a marked increase in the percentage of cells showing TFEB translocation to the nucleus, a critical step in activating the clearance of protein aggregates.

Preclinical Research Findings

In Vitro Studies and Cellular Models

In vitro research has explored the direct effects of ibudilast on key cell types involved in neuroinflammation and neurodegeneration, including microglial cells and neurons, as well as in co-culture systems.

Microglial Cell Studies (e.g., LPS-induced cytokine production, Tat-induced TNFα)

This compound has been shown to suppress the activation of microglia and the subsequent release of pro-inflammatory cytokines. In vitro evidence indicates that this compound can inhibit lipopolysaccharide (LPS)-induced cytokine production in microglial cells. nih.govoup.com Specifically, it has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and IL-6. oup.commdpi.comresearchgate.net Concurrently, this compound can enhance the formation of anti-inflammatory cytokines, such as IL-10, in activated microglia. oup.commdpi.comresearchgate.net

Studies involving HIV-1 Tat protein, which contributes to neuroinflammation in HIV-associated neurocognitive disorders (HAND), have also demonstrated the inhibitory effects of this compound on microglial activation. Pre-treatment of both human and mouse microglial cells with this compound inhibited Tat-induced synthesis of TNF-α in a dose-dependent manner. nih.govsemanticscholar.orgplos.org This inhibition was found to be dependent on serine/threonine protein phosphatase activity. nih.govsemanticscholar.org

Table 1: Effects of this compound on Cytokine Production in Activated Microglia (In Vitro)

StimulusCell Type (Species)CytokineEffect of this compoundSource
LPSMicrogliaTNF-αSuppressed oup.commdpi.comresearchgate.net
LPSMicrogliaIL-1βSuppressed oup.commdpi.comresearchgate.net
LPSMicrogliaIL-6Suppressed oup.commdpi.comresearchgate.net
LPSMicrogliaIL-10Enhanced oup.commdpi.comresearchgate.net
TatHuman Microglial CellsTNF-αInhibited nih.govsemanticscholar.orgplos.org
TatBV-2 Mouse Microglial CellsTNF-αInhibited nih.govsemanticscholar.orgplos.org

Neuronal Cell Culture Studies (e.g., methamphetamine-induced cell death, glutamate (B1630785) toxicity)

This compound has demonstrated neuroprotective effects in neuronal cell cultures against various insults. Studies investigating methamphetamine-induced cell death in PC12 neuroendocrine cells have shown that this compound can decrease cytotoxicity and increase cell viability in a dose-dependent manner. nih.govwaocp.org this compound significantly suppressed neuronal cell death induced by methamphetamine. nih.gov This protective effect is thought to involve the inhibition of sigma receptors through cAMP production. nih.govwaocp.org

Furthermore, in cultured hippocampal neurons from rats, this compound protected against glutamate-induced neurotoxicity. nih.govmedicinova.com The extent of neuronal damage induced by glutamate exposure was reduced by approximately half at an this compound concentration of 43 µmol/L when present during pre-incubation, exposure, and post-exposure periods. nih.gov The neuroprotective effects were dose-dependent and were observed even when this compound was added only into the post-exposure medium. nih.gov While this compound slightly reduced the influx of Ca²⁺ during glutamate exposure, its protection is also attributed to beneficial metabolic changes induced by a sustained high level of intracellular cAMP. nih.gov

Table 2: Neuroprotective Effects of this compound in Neuronal Cell Cultures (In Vitro)

InsultCell Type (Species)Outcome MeasuredEffect of this compoundSource
MethamphetaminePC12 Cells (Rat)Cell Viability/CytotoxicityIncreased viability, Decreased cytotoxicity nih.govwaocp.org
MethamphetaminePC12 Cells (Rat)Neuronal Cell DeathSignificantly suppressed nih.gov
GlutamateHippocampal Neurons (Rat)Neuronal Damage (LDH release)Dose-dependent reduction nih.govmedicinova.com
GlutamateHippocampal Neurons (Rat)Ca²⁺ influxSlightly reduced nih.gov
GlutamateHippocampal Neurons (Rat)Intracellular cAMPMaintained at high level after glutamate removal nih.gov

Glial-Neuronal Co-culture Systems

Studies utilizing co-culture systems of neurons and glial cells have further elucidated the neuroprotective mechanisms of this compound. In neuron and microglia co-cultures, this compound significantly suppressed neuronal cell death induced by the activation of microglia with LPS and interferon (IFN)-gamma. researchgate.netnih.gov This neuroprotection was primarily linked to the inhibition of inflammatory mediators released by activated microglia and the upregulation of neurotrophic factors. researchgate.netnih.gov this compound dose-dependently suppressed the production of nitric oxide (NO), reactive oxygen species, IL-1β, IL-6, and TNF-α, while enhancing the production of IL-10, nerve growth factor (NGF), glia-derived neurotrophic factor (GDNF), and neurotrophin (NT)-4 in activated microglia within these co-cultures. researchgate.netnih.gov

In neuron-glia co-culture, this compound has been shown to dose-dependently suppress oxidative stress and pro-inflammatory mediators (ROS, IL-1β, TNF-α), while increasing anti-inflammatory IL-10, and neurotrophins (NGF, GDNF, NT-4) in LPS-activated microglia, leading to improved neuron survival. alzdiscovery.org

Modulation of Cell Signaling Pathways (e.g., NF-κB, PKA)

This compound's effects are mediated through the modulation of various cell signaling pathways. A key mechanism involves the increase of intracellular cyclic AMP (cAMP) levels due to its activity as a PDE inhibitor, which in turn can activate the protein kinase A (PKA) pathway. nih.govnih.govsci-hub.se

Research has shown that this compound inhibits Tat-mediated transcription of TNF-α in microglial cells via modulation of nuclear factor-kappa B (NF-κB) signaling. nih.govplos.org Studies have demonstrated a significant inhibition of Tat-induced NF-κB activation by this compound. plos.org

In the context of glutamate excitotoxicity in hippocampal neurons, this compound's neuroprotective effects are associated with maintaining high levels of intracellular cAMP, suggesting the involvement of cAMP-dependent pathways like PKA. nih.govsci-hub.se In a rat model of ocular hypertension, this compound's neuroprotective effects were completely blocked by a PKA inhibitor, indicating that its beneficial effects in this model are mediated through the cAMP/PKA signaling pathway. nih.gov

This compound has also been shown to affect NF-κB signaling in other contexts, such as alleviating inflammatory responses by downregulating NF-κB. nih.govhealthsciencesbulletin.com Its ability to inhibit TLR4 can lead to reduced production of pro-inflammatory cytokines via pathways that involve NF-κB. mdpi.comnih.gov

Table 3: Modulation of Cell Signaling Pathways by this compound

Pathway/MoleculeContextEffect of this compoundAssociated OutcomeSource
cAMP/PKAGeneralIncrease cAMP, Activate PKAAffects multiple signaling pathways/cellular functions mdpi.comnih.govnih.gov
NF-κBTat-induced microglia activationModulation/InhibitionReduced TNF-α transcription nih.govplos.org
NF-κBInflammation (various models)DownregulationReduced pro-inflammatory response nih.govhealthsciencesbulletin.com
cAMPGlutamate neurotoxicitySustained high levelsNeuroprotection nih.gov
cAMP/PKAOcular hypertension (rat model)ActivationNeuroprotection nih.gov
TLR4/NF-κBSepsis (mouse model)InhibitionReduced inflammation, oxidative stress, apoptosis healthsciencesbulletin.comresearchgate.net

Animal Models of Neurological Disorders

Preclinical research in animal models has been crucial in evaluating the potential of this compound for treating neurological disorders.

Multiple Sclerosis (e.g., Experimental Autoimmune Encephalomyelitis (EAE) models)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). mdpi.compracticalneurology.com Studies using EAE models in rats have investigated the efficacy of this compound. Prophylactic oral treatment with this compound (10 mg/kg per day) starting on the day of immunization significantly ameliorated the severity of acute EAE in Dark August rats. practicalneurology.comnih.gov This treatment reduced inflammatory cell infiltration in the lumbar spinal cord. practicalneurology.comnih.gov this compound also mildly suppressed myelin basic protein (MBP)-induced proliferation of T cells in regional lymph nodes and the secretion of interferon-gamma (IFN-γ) from activated T cells, as well as the secretion of TNF-α from macrophages. practicalneurology.comnih.gov

Another study in C57/BL6 mice immunized with EAE demonstrated that intranasal administration of this compound loaded in micelles showed positive outcomes as an anti-inflammatory and neuroprotective agent. nih.govresearchgate.net

Table 4: Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Models

Animal Model (Species)Treatment RegimenKey FindingsSource
EAE (Dark August Rats)Prophylactic oral treatment (10 mg/kg/day)Ameliorated acute EAE severity, Reduced inflammatory cell infiltration in spinal cord, Suppressed T cell proliferation and cytokine secretion practicalneurology.comnih.govgoogle.com
EAE (C57/BL6 Mice)Intranasal micelles (10-50 mg/kg/day)Anti-inflammatory and neuroprotective effects nih.govresearchgate.net

Parkinson's Disease (e.g., MPTP mouse model)

Preclinical studies using the MPTP mouse model of Parkinson's disease (PD) have explored this compound's potential effects. In one study, pretreatment with this compound was associated with reduced astroglia activity and increased glial cell line-derived neurotrophic factor (GDNF) levels in the striatum of MPTP mice. mdpi.comnih.gov this compound also suppressed the production of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in this model. mdpi.comnih.gov However, this compound treatment did not alter dopaminergic neuronal cell survival or tyrosine hydroxylase levels in the striatum seven days after the acute MPTP insult in this specific study. mdpi.comnih.gov Another study found that while this compound did not counteract the neurotoxic effects of MPTP on dopaminergic neurons, it did show dose-dependent positive effects on increased GDNF levels, reduced GFAP expression, and modulation of pro-inflammatory cytokines. unimi.it

Amyotrophic Lateral Sclerosis (ALS)

Preclinical evidence suggests that this compound may have therapeutic potential in Amyotrophic Lateral Sclerosis (ALS). mdpi.com An in vitro study demonstrated that this compound treatment could stimulate the clearance of aggregates of TDP-43 and SOD1 in HEK293 and NSC-34 cells, which are used for modeling motor neuron cells. mdpi.com The rationale for using this compound in ALS is based on preclinical and clinical data indicating the significant role of glial activation and pro-inflammatory cytokines in disease progression. tandfonline.com In vitro studies have shown that this compound is neuroprotective by suppressing neuronal cell death induced by microglial activation and reducing the production of TNF-α in a dose-dependent manner. nih.gov It also suppresses neuronal cell death induced by microglial activation in vitro. nih.gov

Alzheimer's Disease and Related Cognitive Deficits (e.g., Transgenic AD rat models)

Preclinical studies have investigated this compound in models of Alzheimer's Disease (AD) and related cognitive deficits. An in vivo study using Fisher transgenic 344-AD rats indicated that long-term this compound treatment was associated with reduced hippocampal-dependent spatial memory impairment. mdpi.comresearchgate.net This treatment also led to reduced hippocampal amyloid-beta plaque deposition, tau paired-helical filament burden, and microgliosis in these rats. mdpi.comresearchgate.net RNA sequencing of hippocampal samples from this study suggested that this compound could affect the expression of TLR and ubiquitin–proteasome pathways. mdpi.com Another in vivo study showed that this compound pretreatment prevented amyloid-beta-induced memory and spatial learning impairment as well as neurotoxicity in mouse models of AD. mdpi.comalzdiscovery.org this compound acted in an anti-inflammatory and anti-apoptotic manner by suppressing pro-inflammatory cytokines (NF-κB p65 and TNF-α), preventing caspase-3 activation, and hindering the downregulation of Bcl-2 in the cortex and hippocampus of amyloid-beta-injected mice. mdpi.comalzdiscovery.org In neuron-glia co-culture, this compound dose-dependently suppressed oxidative stress and pro-inflammatory mediators (ROS, IL-1β, TNF-α) while increasing anti-inflammatory IL-10 and neurotrophins (NGF, GDNF, NT-4) in LPS-activated microglia, improving neuron survival. nih.govalzdiscovery.org this compound also protected against glutamate-mediated excitotoxicity in hippocampal neurons in a cAMP-dependent manner. nih.govalzdiscovery.org

Here is a table summarizing some preclinical findings in AD models:

ModelKey FindingsSource
Transgenic Fisher 344-AD ratsReduced hippocampal-dependent spatial memory impairment, amyloid-beta plaque, tau burden, and microgliosis. Affected TLR and ubiquitin–proteasome pathways gene expression. mdpi.comresearchgate.net
Amyloid-beta-injected micePrevented memory/spatial learning impairment and neurotoxicity. Suppressed pro-inflammatory/pro-apoptotic markers, increased anti-apoptotic markers. mdpi.comalzdiscovery.org
Neuron-glia co-culture (LPS-activated)Suppressed oxidative stress/pro-inflammatory mediators, increased anti-inflammatory/neurotrophic factors, improved neuron survival. nih.govalzdiscovery.org
Cultured hippocampal neuronsProtected against glutamate-induced neurotoxicity, increased intracellular cAMP, decreased glutamate-induced Ca2+ influx. mdpi.comnih.gov

Neuropathic Pain Models (e.g., chronic constriction injury, spinal nerve ligation, chemotherapy-induced neuropathy)

This compound has demonstrated efficacy in multiple well-established rat models of peripheral or central neuropathic pain. openaccessjournals.comnih.gov These models include sciatic nerve chronic constriction injury (CCI), spinal nerve ligation (SNL), and chemotherapy-induced neuropathy (e.g., paclitaxel). openaccessjournals.comnih.gov Systemic administration of this compound resulted in the attenuation of mechanical allodynia and hyperalgesia in these chronic pain models. openaccessjournals.comnih.gov Twice-daily systemic administration of this compound for multiple days led to a sustained attenuation of CCI-induced allodynia, comparable in magnitude to gabapentin, with enhanced efficacy observed in combination. nih.gov Multi-day this compound treatment also reduced SNL-induced allodynia and both reversed and prevented paclitaxel-induced allodynia. nih.govresearchgate.net The utility of this compound in pain models is supported by its ability to attenuate glial activation. openaccessjournals.comnih.gov Preclinical data indicate that this compound crosses the blood-brain barrier and reduces glial activation in the spinal cord, which is implicated in neuropathic pain development and maintenance. nih.govresearchgate.net

Here is a table summarizing preclinical findings in neuropathic pain models:

ModelAdministration Route/FrequencyEffectSource
Sciatic nerve chronic constriction injury (CCI)Systemic (i.p. or s.c.), multiple daysSustained attenuation of mechanical allodynia openaccessjournals.comnih.gov
Sciatic nerve chronic constriction injury (CCI)p.o. b.i.d.Sustained reversal of allodynia researchgate.net
Spinal nerve ligation (SNL)Systemic (i.p. or s.c.), multiple daysAttenuation of mechanical allodynia openaccessjournals.comnih.gov
Chemotherapy-induced neuropathy (Paclitaxel)Systemic (i.p. or s.c.), multiple daysReversal and prevention of mechanical allodynia openaccessjournals.comnih.gov
Chemotherapy-induced neuropathy (Paclitaxel)i.p. b.i.d.Progressive reversal of allodynia, delay of onset (prophylactic) researchgate.net

Drug Addiction Models (e.g., methamphetamine, opioid, alcohol dependence)

This compound has been investigated in preclinical models of drug addiction, including methamphetamine, opioid, and alcohol dependence. openaccessjournals.comfishersci.ca Studies in rodent models of methamphetamine use disorder have shown that this compound can reduce methamphetamine reinstatement, locomotor sensitization, and self-administration. nih.govescholarship.org this compound has been shown to suppress the expression of adhesion molecules and cytokines in rat brains, suggesting its potential to inhibit the inflammatory response induced by methamphetamine use. nih.gov In opioid dependence studies, outcomes indicated that this compound could ameliorate precipitated or spontaneous opioid withdrawal, reduce nucleus accumbens dopamine (B1211576) levels, and attenuate morphine-induced microglia activation in the brain. openaccessjournals.com this compound also attenuated morphine-induced reward in rat conditioned place preference testing. openaccessjournals.com Regarding alcohol dependence, studies indicated that this compound treatment could reduce alcohol drinking and relapse in alcohol-preferring rats, high-alcohol drinking rats, and mice made alcohol dependent through alcohol vapor exposure. openaccessjournals.com this compound's efficacy in these models is linked to its glial-regulating action and its effects on neurotransmitters like glutamate and dopamine in brain regions involved in reward, such as the nucleus accumbens. openaccessjournals.com

Chronic Cerebral Hypoperfusion

Preclinical studies have shown that this compound can mitigate pathology associated with impaired blood flow to the brain, such as chronic cerebral hypoperfusion. mdpi.comalzdiscovery.org In a male rat model of chronic cerebral hypoperfusion, oral administration of this compound reduced the formation of cerebrovascular white matter lesions by 50-70%. alzdiscovery.org This treatment also decreased levels of TNF + reactive glia. alzdiscovery.org White matter lesions are commonly found in patients with vascular dementia and are associated with cognitive impairment. alzdiscovery.org this compound dose-dependently protected against microglial activation and subsequent cerebrovascular white matter lesions following bilateral ligation of the carotid arteries in rats, an animal model of vascular dementia/cognitive impairment. escholarship.org Oral this compound treatment also reduced white matter lesions and microglial activation induced by chronic cerebral ischemia. researchgate.net

Ischemic Brain Injury and Post-Stroke Dizziness

This compound has shown neuroprotective effects in preclinical models of ischemic brain injury. wikipedia.orgfishersci.casigmaaldrich.com In a rat model of transient cerebral ischemia, intraperitoneal administration of this compound was neuroprotective, attenuating neuronal cell loss in the hippocampi. researchgate.net The same study indicated that this compound increased latencies in a passive avoidance test and improved long-term potentiation. researchgate.net While this compound is approved in Japan for the improvement of dizziness secondary to chronic cerebral circulation impairment associated with sequelae of cerebral infarction, preclinical research provides insight into its potential mechanisms in ischemic injury. wikipedia.org Cilostazol, another PDE3 inhibitor, has shown neuroprotective effects in ischemic cerebral injury. frontiersin.org this compound's vasodilatory and anti-inflammatory effects are expected to improve circulation, particularly to the brain. alzdiscovery.org

HIV-1-Associated Neurocognitive Disorders (HAND)

Preclinical evidence suggests that this compound may exert significant anti-neuroinflammatory effects relevant to HIV-1-Associated Neurocognitive Disorders (HAND). mdpi.com HAND is a spectrum of neurological disorders resulting from HIV-1 infection, characterized by cognitive impairment. nih.gov Neuroinflammation and microglia activation are considered shared mechanisms underlying the pathophysiology of conditions like HAND. mdpi.com

Glaucoma

Glaucoma is considered a neurodegenerative disease characterized by the loss of retinal ganglion cells, with neuroinflammation critically implicated in its pathophysiology. mdpi.comalzdiscovery.org Preclinical studies have explored the potential of this compound in this context. An in vivo study involving rat models of ocular hypertension demonstrated that intraocular administration of this compound was associated with reduced microglia activation in the retina and optic nerve. mdpi.comalzdiscovery.org This reduction in microglial activation led to decreased levels of pro-inflammatory cytokines and gliosis, increased survival of retinal ganglion cells, and restored axonal degeneration via the upregulation of the cAMP/PKA signaling pathway. mdpi.comalzdiscovery.orgnih.gov Specifically, this compound improved the survival of retinal ganglion cells in the retina (92% survival compared to 68% in controls) and their axons in the optic nerve (91% survival compared to 61% in controls). alzdiscovery.org These improvements occurred without a reduction in ocular pressure, suggesting that this compound targets the processes underlying high pressure-induced retinal ganglion cell neurodegeneration. alzdiscovery.org

Krabbe's Neurodegeneration (Twitcher mouse)

The twitcher mouse (twi/twi) is a genetic murine model of Krabbe's disease, a lysosomal storage disorder involving demyelination and inflammation in the central and peripheral nervous systems. nih.govfrontiersin.orgnih.gov Preclinical studies have investigated the effects of this compound in this model. Notably, substantial efficacy of postnatal this compound treatment was demonstrated in twitcher mice. openaccessjournals.com Dosing at 10 mg/kg intraperitoneally once daily from postnatal days 30–45 reduced body weight loss, demyelination on histology, microglial inflammatory mediator expression, and the development of tremor, ataxia, and paralysis in these mice. openaccessjournals.com Another study found that this compound treatment from postnatal day 30 resulted in strikingly milder clinical symptoms in a subset of twitcher mice, with reduced apoptosis of oligodendrocytes and milder demyelination. nih.gov

Sepsis-induced Acute Renal Impairment

Sepsis is a major cause of acute kidney injury (AKI). healthsciencesbulletin.com Preclinical research in an experimental model of sepsis has examined the nephroprotective effect of this compound. healthsciencesbulletin.com this compound, acting as a TLR4 antagonist and PDE inhibitor, demonstrated protective effects against sepsis-induced acute renal impairment in mice. healthsciencesbulletin.comnih.gov this compound treatment significantly reduced levels of pro-inflammatory markers such as TNF-α, IL-6, and MIF, while increasing the anti-inflammatory cytokine IL-10 in kidney homogenate. healthsciencesbulletin.comnih.gov It also lowered F2-isoprostane (a marker of oxidative stress), decreased caspase-3 (an apoptosis marker), increased Bcl-2 (an anti-apoptosis marker), and reduced TLR-4 protein expression. healthsciencesbulletin.com Furthermore, this compound treatment led to reduced blood urea (B33335) and serum creatinine (B1669602) levels, indicating improved renal function. healthsciencesbulletin.comnih.gov These findings suggest that this compound lessens kidney damage induced by sepsis through blocking TLR-4/NF-kB downstream signal transduction pathways, reducing oxidative stress, and modulating apoptosis. healthsciencesbulletin.comnih.gov

Anticancer Adverse Reactions (Myocardial and Skeletal Muscle Debilitation)

Preclinical studies have explored the potential of this compound to mitigate adverse reactions associated with anticancer therapies, specifically myocardial and skeletal muscle debilitation. amed.go.jpnih.gov Research using animal cells and mice demonstrated that this compound could relieve anticancer adverse reactions leading to myocardial and skeletal muscle debilitation. amed.go.jp Doxorubicin (B1662922), a commonly used anticancer agent, can cause cardiac and skeletal muscle atrophy as significant adverse effects. nih.gov this compound was found to attenuate doxorubicin-induced cytotoxicity in cardiac and skeletal myoblasts in vitro without compromising the anticancer effects of doxorubicin. nih.gov This suggests a potential for repurposing this compound to prevent muscle toxicity caused by certain anticancer drugs. amed.go.jpnih.gov

Preclinical Assessment of Neuroprotection and Anti-inflammatory Effects

Preclinical evidence consistently shows that this compound possesses anti-inflammatory and neuroprotective properties. mdpi.comopenaccessjournals.comneurologylive.com Its mechanisms involve inhibiting microglia activation and modulating cytokine release. mdpi.com

Reduction of Inflammatory Cell Infiltration

Preclinical studies, particularly in models of neuroinflammation, have demonstrated the ability of this compound to reduce inflammatory cell infiltration. In experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis, prophylactic oral treatment with this compound significantly ameliorated the severity of acute EAE. nih.gov Histological analysis revealed a significant reduction of inflammatory cell infiltration in the lumbar spinal cord of this compound-treated animals compared to controls. openaccessjournals.comnih.govfrontiersin.org This effect was observed when this compound administration began on the day of immunization but not when given after the onset of the first clinical sign of EAE. nih.govfrontiersin.org this compound also mildly suppressed the proliferation of T cells and the secretion of pro-inflammatory cytokines like interferon-gamma and tumor necrosis factor-alpha from activated immune cells in vitro. nih.gov

Mitigation of White Matter Lesions

Preclinical evidence suggests that this compound can reduce white matter lesions. In a male rat model of chronic cerebral hypoperfusion, oral administration of this compound at doses of 30 mg/kg or 60 mg/kg ameliorated cerebrovascular white matter lesions. A low dose (10 mg/kg) did not show this effect, indicating a dose-dependent protective effect. The 60 mg/kg dose demonstrated a percent reduction of white matter lesions ranging between 50% and 70%, which was more effective than the 30 mg/kg dose (p<0.05). researchgate.net This mitigation was associated with a decrease in TNF-alpha immunoreactive glia in the 60 mg/kg group compared to the vehicle-treated group (p<0.001). researchgate.net Studies in rodent models of hypoperfusion and reperfusion injury have also indicated that this compound decreases white matter lesions and astrocyte apoptosis. researchgate.net

Study Model This compound Dose (Oral) Effect on White Matter Lesions Statistical Significance
Chronic Cerebral Hypoperfusion Rat Model 10 mg/kg No significant effect Not specified
Chronic Cerebral Hypoperfusion Rat Model 30 mg/kg Amelioration p<0.001
Chronic Cerebral Hypoperfusion Rat Model 60 mg/kg Significant reduction (50-70%) p<0.001 (vs vehicle), p<0.05 (vs 30 mg/kg) researchgate.net

Prevention of Axonal Degeneration

Preclinical studies indicate that this compound may help prevent axonal degeneration. In a rat model of ocular hypertension, intraocular administration of this compound was associated with restored axonal degeneration. mdpi.com This effect was linked to reduced microglia activation, decreased pro-inflammatory cytokines and gliosis, and increased survival via the upregulation of the cAMP/PKA signaling pathway. mdpi.com In models of degenerative cervical myelopathy (DCM), a condition involving progressive loss of nerve cells and their processes, preclinical studies suggest that PDE4 inhibition, a key mechanism of this compound, can stimulate a regenerative response likely to benefit DCM, including axonal plasticity. trialx.commedicinova.com

Improvement of Anterograde Axonal Transport

Research suggests that this compound may improve anterograde axonal transport. While direct detailed preclinical data specifically on this compound's impact on anterograde axonal transport was not extensively found in the provided snippets, the mechanism of action of this compound as a PDE inhibitor and its neuroprotective effects, including the upregulation of neurotrophic factors like GDNF, NT-3, NT-4, and NGF, are relevant. researchgate.net Neurotrophic factors are known to support neuronal survival and function, which can indirectly influence axonal health and transport. Cholera toxin subunit B (CTβ) is noted as a reagent used to study axonal transport due to its effective anterograde and retrograde movement. researchgate.net

Impact on Neurofilament Light Chain (NfL) Levels in Preclinical Models

The impact of this compound on neurofilament light chain (NfL) levels has been investigated in preclinical and clinical contexts as NfL is a biomarker of neuroaxonal injury. nih.gov While some clinical trials in progressive multiple sclerosis and ALS did not observe a significant reduction in NfL levels with this compound treatment mdpi.comnih.govmedicinova.com, preclinical studies specifically examining NfL levels in animal models treated with this compound were not detailed in the provided search results. However, the rationale for using NfL as a biomarker in trials of this compound stems from its role as an indicator of neuronal axonal loss and injury. mdpi.commayocliniclabs.com

Clinical Translation and Research in Human Populations

Clinical Trials in Multiple Sclerosis (MS)

Ibudilast has been evaluated in Phase 2 clinical trials for both progressive and relapsing-remitting forms of multiple sclerosis.

Phase 2 Trials in Progressive MS (SPRINT-MS)

The Safety, Tolerability and Activity Study of this compound in Subjects With Progressive Multiple Sclerosis (SPRINT-MS) was a multicenter, randomized, double-blind, placebo-controlled Phase 2 trial that evaluated this compound in patients with primary and secondary progressive MS. neurology.orgneuronext.orgresearchgate.net The study enrolled 255 participants aged 18-65 with progressive MS and disability progression in the preceding two years. neuronext.orgmedicinova.com Participants were randomized to receive either this compound (up to 100 mg/day) or placebo for 96 weeks. neuronext.orgresearchgate.netmedicinova.com The trial's primary objective was to assess the activity of this compound on whole brain atrophy measured by quantitative MRI analysis using brain parenchymal fraction (BPF). neuronext.orgclinicaltrialsarena.com

The SPRINT-MS trial demonstrated that this compound treatment significantly slowed the rate of whole brain atrophy compared to placebo over 96 weeks. neuronext.orgresearchgate.net The primary endpoint, change in whole brain atrophy as measured by BPF, showed a 48% reduction with this compound treatment. neuronext.orgresearchgate.netclinicaltrialsarena.comnih.gov The rate of change in BPF was -0.0010 per year with this compound compared to -0.0019 per year with placebo, representing approximately 2.5 ml less brain tissue loss over the study period. researchgate.net

Sensitivity analysis using a different method, SIENA (Structural Image Evaluation, Using Normalization, of Atrophy), also showed a reduction in whole brain atrophy, with a 20% reduction in percent brain volume change (PBVC) in the this compound group compared to placebo, although this finding was numerically lower than the BPF result and had a slightly larger p-value (p=0.08). nih.gov

This compound was also associated with a 35% relative slowing of gray matter atrophy over 96 weeks. nih.gov Additionally, the trial found an 82% reduction in the progression of cortical atrophy and relative preservation of normal-appearing brain tissue magnetization transfer ratio. researchgate.netnih.gov

Data on Brain Atrophy in SPRINT-MS:

MRI MeasureThis compound Annual Rate of ChangePlacebo Annual Rate of ChangeRelative Reduction with this compoundp-value
Whole Brain Atrophy (BPF)-0.0010-0.001948%0.04
Whole Brain Atrophy (SIENA)-1.1054 (PBVC)-1.3809 (PBVC)20%0.08
Gray Matter AtrophyNot specifiedNot specified35%Not specified
Cortical AtrophyNot specifiedNot specified82%0.0036

This compound treatment also significantly slowed the growth of chronic active lesions, known as slowly expanding lesions (SELs), and reduced the decline in magnetization transfer ratios (MTR) within these lesions, suggesting less myelin damage. ajmc.commultiplesclerosisnewstoday.com

Confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS), was a secondary endpoint in the SPRINT-MS trial. globenewswire.com While the trial was not powered to detect drug effects on disability progression, there was a trend toward a reduced risk of four-month confirmed disability progression with this compound. multiplesclerosisnewstoday.com However, the SPRINT-MS trial showed only a small beneficial effect on confirmed disability progression based on the EDSS score, which was noted as slightly disappointing despite the effects on gray matter atrophy. neurology.org

A subgroup analysis of the SPRINT-MS trial was conducted to identify which types of progressive MS subjects responded best to this compound treatment in terms of the risk of confirmed disability progression measured by EDSS. globenewswire.com This analysis was prompted by feedback suggesting a distinction between relapsing and non-relapsing secondary progressive MS, with the latter having limited available therapies. globenewswire.com

The subgroup analysis indicated that the trends for reduction in the risk of confirmed disability progression were highest for subjects with secondary progressive MS without relapse. globenewswire.com In this specific subgroup, this compound demonstrated a 46% risk reduction compared to placebo, as indicated by a hazard ratio of 0.538. globenewswire.commedicinova.com

Neurofilament light chain (NfL) is considered a candidate biomarker for tracking progression and treatment response in MS clinical trials. medicinova.comneurology.orgresearchgate.net NfL levels were evaluated in the SPRINT-MS trial in both serum and cerebrospinal fluid (CSF). medicinova.comneurology.org

Phase 2 Trials in Relapsing-Remitting MS

Prior to the SPRINT-MS trial in progressive MS, this compound was investigated in a Phase 2 trial involving patients with relapsing forms of MS. neurology.orgmultiplesclerosisnewstoday.commstrust.org.ukmssociety.org.ukmscanada.ca This multicenter, double-blind, placebo-controlled trial enrolled 297 patients with relapsing MS, including those with relapsing-remitting MS and active secondary progressive MS. multiplesclerosisnewstoday.commstrust.org.ukmscanada.canih.gov Participants received either this compound (30 or 60 mg/day) or placebo for 12 months, with an optional extension for another year on active treatment. multiplesclerosisnewstoday.comnih.gov

The primary endpoint of this trial was the cumulative number of newly active lesions on bimonthly brain MRI over 12 months. multiplesclerosisnewstoday.comnih.gov The study found no significant difference between the this compound and placebo groups in the number of active lesions or relapse rate during the first 12 months. multiplesclerosisnewstoday.commstrust.org.ukmscanada.canih.gov

However, secondary endpoints and post hoc analyses suggested potential neuroprotective effects. A reduction in percent brain volume change (PBVC) was observed in the 60 mg dose group compared to placebo over 12 months. nih.govnih.gov Specifically, the PBVC was 0.8% in the 60 mg group compared to 1.2% in the placebo group (p=0.04). nih.gov Over two years, there were fewer patients with confirmed progression on the EDSS in the this compound groups compared to placebo. nih.gov A post hoc analysis also showed a reduction in the proportion of active lesions that evolved into persistent black holes in the this compound groups. nih.govnih.gov These findings, particularly the effect on brain volume loss and confirmed disability progression, suggested that this compound might have a neuroprotective effect despite not significantly impacting inflammatory markers like new MRI lesions or relapse rates. neurology.orgmedicinova.commssociety.org.uknih.gov

Data on Brain Volume Change in Relapsing MS Phase 2 Trial (12 Months):

Treatment GroupPercent Brain Volume Change (PBVC)p-value
This compound (60 mg)0.8%0.04
Placebo1.2%

Ongoing and Planned Phase 3 Trials

Following the positive results on brain atrophy in the SPRINT-MS trial, a Phase 3 clinical trial for progressive MS is being planned by MediciNova. mssociety.org.ukmultiplesclerosisnewstoday.com Discussions with the US Food and Drug Administration (FDA) have focused on a follow-up Phase 3 trial specifically in people with secondary progressive MS without relapses, which will measure the effect of this compound on disability progression. mssociety.org.ukmultiplesclerosisnewstoday.com As of March 2025, a Phase 3 study was being discussed with potential partners, but no clinical updates have been released since. multiplesclerosisnewstoday.com MediciNova's lead asset, MN-166 (this compound), is considered Phase 3-ready for progressive MS as of April 2025. medicinova.com

Clinical Trials in Amyotrophic Lateral Sclerosis (ALS)

This compound has also been investigated for its potential in treating Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease affecting motor neurons. tandfonline.com

Phase 1b/2a Clinical Trials

An open-label Phase 1b clinical trial (NCT02714036) in 35 ALS patients evaluated this compound treatment for 36 weeks. nih.govnih.govresearchgate.netmdpi.comdoaj.org Another Phase 1b/2a clinical trial (NCT02238626) tested this compound as an add-on therapy to riluzole (B1680632) in 51 ALS patients. mdpi.comalsnewstoday.commedicinova.comfrontiersin.orgneurology.orgresearchgate.net

Evaluation of Neuroinflammation and Axonal Loss Biomarkers

The open-label Phase 1b trial (NCT02714036) specifically aimed to determine the impact of this compound on reducing glial activation and neuroaxonal loss in ALS, measured by PBR28-PET and serum Neurofilament light (NfL). nih.govnih.govresearchgate.netdoaj.org The study concluded that following treatment with this compound up to 100 mg/day in ALS participants, there were no significant reductions in motor cortical glial activation measured by PBR28-PET SUVR over 12–24 weeks or in CNS neuroaxonal loss measured by serum NfL over 36–40 weeks. nih.govnih.govresearchgate.netdoaj.org The median change from baseline in PBR28-PET SUVR was 0.002 (n=22, P=0.5), and the median change in serum NfL was 0.4 pg/ml (n=10, P=0.2). nih.govnih.govdoaj.org

The Phase 1b/2a trial (NCT02238626) also investigated the treatment's effect on markers of nerve damage and immune cell activation in the brain, but results found no significant effect on these biomarkers. alsnewstoday.com

Data from Phase 1b/2a ALS Trials on Biomarkers:

Study IDBiomarkerMeasurement PeriodOutcome Result
NCT02714036PBR28-PET SUVR (glial activation)12-24 weeksMedian change from baseline: 0.002 (n=22, P=0.5) nih.govnih.govdoaj.org
NCT02714036Serum NfL (axonal loss)36-40 weeksMedian change from baseline: 0.4 pg/ml (n=10, P=0.2) nih.govnih.govdoaj.org
NCT02238626Markers of nerve damage/immune activationNot specifiedNo significant effect on these biomarkers alsnewstoday.com

An ongoing Phase 2b/3 trial called COMBAT-ALS (NCT04057898) is further exploring the safety and efficacy of MN-166 in approximately 230 ALS patients. alsnewstoday.com The estimated completion date for the COMBAT-ALS trial is December 2026. everyone.org MediciNova's lead asset, MN-166 (this compound), is currently in Phase 3 trials for ALS. medicinova.compatsnap.com An NIH-funded expanded access program (EAP) trial is also evaluating MN-166 in approximately 200 ALS patients who are not eligible for the COMBAT-ALS trial. medicinova.com

Clinical Trials in Substance Use Disorders

This compound has also been explored for its potential in treating substance use disorders. Phase 2 clinical trials have been initiated in methamphetamine and other drug addictions. openaccessjournals.com

A 12-week, double-blind, placebo-controlled randomized clinical trial (NCT03594435) of this compound (50 mg BID) for alcohol use disorder (AUD) treatment was conducted with 132 participants. ucla.edumedpath.comresearchgate.net The study tracked various alcohol consumption outcomes, including percent heavy drinking days, drinks per day, drinks per drinking day, and percent days abstinent. researchgate.net While there were general reductions in drinking across both the this compound and placebo groups, this compound was not superior to placebo for most participants in reducing alcohol consumption. ucla.edumedpath.comneurosciencenews.com However, the study observed that women who took this compound drank fewer drinks per drinking day, suggesting a potential positive effect in this subgroup. ucla.edumedpath.comneurosciencenews.com The researchers concluded that further studies testing the efficacy of this compound in reducing drinking for women are worthwhile. ucla.edumedpath.comneurosciencenews.com this compound did not reduce markers of inflammation in this AUD trial. ucla.eduneurosciencenews.com

This compound is also being evaluated in Phase 2 trials for substance dependence as of September 2024. medicinova.compatsnap.com

Opioid Use Disorder (e.g., Oxycodone effects, craving, withdrawal)

This compound has shown promise in clinical studies involving individuals with opioid dependence. Studies have examined its impact on oxycodone effects, craving, and withdrawal symptoms. elsevier.esfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.net

In one inpatient study with opioid-dependent volunteers, this compound treatment was associated with significantly reduced ratings of drug liking following administration of 15 mg of oxycodone compared to placebo. nih.govnih.gov The mean drug breakpoint value, a measure of reinforcing effect, was also significantly lower under the active this compound condition at the 15 mg oxycodone dose. nih.govnih.gov Furthermore, this study observed a significant reduction in heroin craving under active this compound compared to placebo, with similar trends noted for tobacco and cocaine craving. nih.govnih.gov

Another study found that volunteers who received this compound had lower ratings of withdrawal symptoms, including items like "anxious," "perspiring," "restless," and "stomach cramps," compared to placebo. researchgate.netresearchgate.net These findings suggest that this compound may help attenuate symptoms of opioid withdrawal. researchgate.netresearchgate.net

Data from clinical trials indicate that this compound may decrease the positive subjective and reinforcing effects of opioids and reduce withdrawal symptoms in opioid-dependent individuals. elsevier.esresearchgate.net

Table 1: Effects of this compound on Opioid Use Disorder Parameters in Human Studies

ParameterThis compound Effect (vs. Placebo)NotesSource(s)
Drug Liking (Oxycodone 15 mg)DecreasedObserved in opioid-dependent volunteers. nih.govnih.gov
Drug Breakpoint (Oxycodone 15 mg)LowerIndicator of reduced reinforcing effect. nih.govnih.gov
Heroin CravingReducedAlso observed for tobacco and cocaine craving. nih.govnih.gov
Opioid Withdrawal SymptomsLower ratingsSpecific symptoms included anxiety, perspiring, restlessness, cramps. researchgate.netresearchgate.net
Subjective Drug Effect RatingsInconsistent/Did not affectSome studies showed no significant effect, others showed a decrease. frontiersin.orgresearchgate.net

Methamphetamine Use Disorder

This compound has been investigated in clinical trials for methamphetamine use disorder. researchgate.netopenaccessjournals.comelsevier.esescholarship.orgdrugdiscoverynews.com In a placebo-controlled inpatient study, this compound attenuated some subjective effects of methamphetamine in methamphetamine-dependent volunteers. elsevier.es this compound has also been shown to decrease some reward-related and peripheral inflammatory markers in individuals dependent on methamphetamine. elsevier.es

A randomized, placebo-controlled outpatient Phase 2 study evaluated this compound for the treatment of methamphetamine use disorder. escholarship.orgdrugdiscoverynews.com However, this study did not meet its primary endpoint of methamphetamine abstinence during the final two weeks of treatment. escholarship.orgdrugdiscoverynews.com There was no statistically significant difference in end-of-treatment methamphetamine abstinence rates between the this compound and placebo groups. escholarship.org

Table 2: this compound Research Findings in Methamphetamine Use Disorder

Study TypePopulationThis compound Effect (vs. Placebo)Outcome MeasuredSource(s)
Inpatient StudyMethamphetamine-dependent volunteersAttenuated subjective effectsSubjective ratings of methamphetamine effects. elsevier.es
Study in METH-dependent volunteersMETH-dependent volunteersDecreased reward-related & inflammatory markersSpecific markers not detailed in snippets. elsevier.es
Phase 2 Outpatient TrialTreatment-seeking individuals with MA use disorderNo significant differenceEnd-of-treatment methamphetamine abstinence. escholarship.orgdrugdiscoverynews.com

Alcohol Use Disorder

Clinical investigation into this compound for alcohol use disorder has also been conducted. researchgate.netopenaccessjournals.comelsevier.esclinicaltrials.gov A small, randomized, placebo-controlled human laboratory trial suggested that this compound decreased craving for alcohol. elsevier.es This effect may be related to the anti-inflammatory properties of the drug. elsevier.es

Further analysis in a study indicated that this compound attenuated the stimulating and mood-altering effects of alcohol, particularly among individuals with higher ratings of depression. frontiersin.org This suggests a potential mood-modulating effect that could contribute to reduced alcohol craving following stress or cue exposure. frontiersin.org

Table 3: this compound Research Findings in Alcohol Use Disorder

Study TypePopulationThis compound Effect (vs. Placebo)Outcome MeasuredSource(s)
Small Human Laboratory TrialNot specifiedDecreased alcohol cravingCraving levels. elsevier.es
Randomized Clinical TrialIndividuals with alcohol use disorderAttenuated stimulating and mood-altering effects of alcoholEffects observed particularly in those with higher depressive ratings. frontiersin.org
Randomized, Placebo-Controlled TrialTreatment-seeking men and women with current AUDStudy ongoing/plannedPrimary outcome: reduction in number of drinking days and amount of alcohol consumed. researchgate.netupenn.edu

Cocaine Use Disorder

While preclinical studies have explored this compound's effects on cocaine-seeking behavior in animal models, clinical research in humans with cocaine use disorder is also being pursued. mdpi.comelsevier.esnih.govfishersci.ca Early clinical studies suggest that this compound may reduce craving for cocaine in human volunteers diagnosed with opioid dependence. elsevier.esfrontiersin.orgnih.govnih.gov This observation was made in studies primarily focused on opioid dependence but also assessed craving for other substances. frontiersin.orgnih.govnih.gov

Table 4: this compound Research Findings Related to Cocaine Use Disorder

Study TypePopulationThis compound Effect (vs. Placebo)Outcome MeasuredSource(s)
Clinical Studies (primarily in OUD)Opioid-dependent volunteersReduced cocaine cravingSelf-reported craving. elsevier.esfrontiersin.orgnih.govnih.gov

Clinical Trials in Pain Management

This compound's properties as a glial cell modulator and anti-inflammatory agent have led to its investigation in the management of pain, particularly neuropathic pain, and its potential to enhance opioid analgesia. researchgate.netwikipedia.orgopenaccessjournals.commdpi.com

Neuropathic Pain

Neuropathic pain is a significant clinical challenge with limited effective treatments. researchgate.net Preclinical data suggested that this compound could attenuate pain symptoms in animal models of neuropathic pain. researchgate.net Based on this, clinical trials have explored this compound for neuropathic pain. researchgate.netopenaccessjournals.comfishersci.canih.govctdbase.org

In human studies, this compound has shown potential in reducing subjective ratings of pain. nih.govnih.gov This was observed in a study of opioid-dependent volunteers where mean subjective ratings of pain were lower in the active this compound condition. nih.govnih.gov this compound is currently being studied for the treatment of chronic neuropathic pain. nih.gov

Table 5: this compound Research Findings in Neuropathic Pain

Study TypePopulationThis compound Effect (vs. Placebo)Outcome MeasuredSource(s)
Clinical Study (in OUD volunteers)Opioid-dependent volunteersLower subjective pain ratingsSelf-reported pain levels. nih.govnih.gov
Ongoing Clinical TrialsPatients with chronic painUnder investigationPain management outcomes. nih.gov

Enhancing Opioid Analgesia

Research has also investigated whether this compound can enhance the analgesic effects of opioids. researchgate.netopenaccessjournals.comfishersci.ca Preclinical studies indicated that this compound could enhance acute morphine analgesia and attenuate the development of morphine tolerance. researchgate.netwikipedia.org

In clinical studies with opioid-dependent volunteers, this compound enhanced oxycodone-induced analgesia as measured by subjective pain ratings. frontiersin.orgresearchgate.net One study found that the 40 mg twice daily this compound group exhibited greater analgesia as measured by subjective pain ratings compared to the placebo group during week 2 of the study. researchgate.net this compound has been reported to potentiate the analgesic effects of oxycodone in opioid-dependent volunteers. frontiersin.orgresearchgate.net

Table 6: this compound Effects on Enhancing Opioid Analgesia

Study TypePopulationThis compound Effect (vs. Placebo)Outcome MeasuredSource(s)
Clinical Study (in OUD volunteers)Opioid-dependent volunteersEnhanced oxycodone-induced analgesiaSubjective pain ratings (e.g., cold pressor test). frontiersin.orgresearchgate.netnih.govnih.gov

Other Investigational Clinical Applications

This compound is currently being explored in various clinical and preclinical studies for its potential in treating conditions beyond its established indications. These investigations are driven by its known anti-inflammatory, neuroprotective, and vasodilatory properties.

Post-Stroke Dizziness and Cerebrovascular Disorders

This compound has been approved in Japan for the treatment of post-stroke dizziness, which falls under the broader category of cerebrovascular disorders everyone.orgopenaccessjournals.com. This approval is based on demonstrated clinical benefit in randomized controlled trials alzdiscovery.org. Small imaging studies have indicated that this compound can increase cerebral blood flow following both acute and chronic administration alzdiscovery.org. The resolution of vertigo after a 3-month treatment with this compound has been associated with increased blood flow to the occipital cortex alzdiscovery.org. This observed increase in occipital cortex blood flow is similar to that seen with acetazolamide, a drug used for visual vertigo, suggesting that this change in blood flow may contribute to the clinical efficacy alzdiscovery.org. While this compound has been used for alleviating vertigo in stroke patients for over 20 years, it has not been definitively established whether its use leads to improvements in long-term neurological outcomes or a decrease in the incidence of vascular dementia alzdiscovery.org. The dosage typically used for post-stroke dizziness (30 mg/day) is lower than doses being explored for neuroprotection in neurodegenerative diseases (60-100 mg/day), raising questions about potential benefits at the lower dose alzdiscovery.org.

Glioblastoma

Table 1: Glioblastoma Clinical Trial (NCT03782415) Outcomes

Patient GroupNumber of PatientsPFS-6Median OS
Newly Diagnosed3644%21.0 months
Recurrent2631%8.6 months

Diabetic Neuropathy

This compound has been explored for its potential in treating diabetic neuropathy. Preclinical studies have indicated that this compound may possess anti-nociceptive effects and has shown benefit in models of central and peripheral neuropathy alzdiscovery.org. A study involving 26 patients with diabetic neuropathy noted improvements in nerve conduction velocity alzdiscovery.org. However, other clinical studies have suggested that this compound may not be effective in treating diabetic neuropathy researchgate.net.

Diabetic Microalbuminuria

The potential of this compound to impact diabetic microalbuminuria has been investigated. Microalbuminuria, an early sign of diabetic nephropathy, is characterized by increased urinary albumin excretion. In a study of 16 diabetic patients with microalbuminuria, treatment with this compound (30 mg/day for 18 months) resulted in an improvement in urinary albumin excretion (from 72 ± 20 mg/g Cr to 52 ± 19 mg/g Cr), compared to an increase in the control group (to 99 ± 46 mg/g Cr) alzdiscovery.orgnih.gov. The decrease in urinary albumin excretion in the this compound group was statistically significant (p < 0.05) compared to the control group after 18 months nih.gov. These findings suggest that this compound may have an inhibitory effect on the progression of early diabetic nephropathy in type 2 diabetes mellitus nih.gov.

Table 2: Effect of this compound on Urinary Albumin Excretion in Type 2 Diabetes Mellitus with Microalbuminuria

GroupBaseline UAE (mg/g Cr)18 Months UAE (mg/g Cr)
This compound72 ± 2052 ± 19
Control-99 ± 46

*UAE: Urinary Albumin Excretion

Future Directions and Research Gaps

Deeper Elucidation of Multi-Target Mechanisms

Ibudilast's therapeutic effects are attributed to its modulation of multiple targets, including various phosphodiesterase enzymes (PDEs) and inflammatory mediators like MIF and TLR4. wikipedia.orgopenaccessjournals.comnih.govresearchgate.net While its activity against PDE4 is considered principal, it also significantly inhibits PDE3, PDE10A, and PDE11. wikipedia.org Furthermore, its role as a TLR4 antagonist is believed to play a significant part in its anti-inflammatory and painkilling effects. wikipedia.org

Future research needs to delve deeper into the interplay between these different targets and how their combined modulation contributes to the observed anti-inflammatory and neuroprotective effects. Understanding the precise signaling pathways affected by this compound, such as the cAMP/PKA pathway and the ubiquitin-proteasome system, is crucial. researchgate.netmdpi.comalzdiscovery.org Studies are needed to clarify if the PDE-inhibiting properties potentiate the effects of TLR4 inactivation or vice versa. wikipedia.org Further investigation into how this compound influences specific cellular functions, such as microglial activation phenotypes (shifting from pro-inflammatory to anti-inflammatory) and the expression of neurotrophic factors, is also essential. openaccessjournals.comresearchgate.netnih.gov

Development of Targeted Therapies

Given this compound's multi-target profile, a future direction involves exploring whether more selective modulation of its key targets could offer improved efficacy or a more favorable side effect profile. While this compound itself is being investigated for various neurological conditions, research could focus on developing novel compounds that selectively target specific PDE subtypes or inflammatory pathways that are most relevant to particular diseases. For instance, understanding which specific PDE isoforms or aspects of TLR4 signaling are critical for the therapeutic effect in a given condition could lead to the design of more precise therapies. However, the benefit of a multi-target approach for complex multifactorial diseases like Alzheimer's disease is also recognized, suggesting that a balance between selectivity and polypharmacology may be necessary. nih.govnih.gov

Long-term Safety and Efficacy in Diverse Neurological Conditions

While this compound has a history of use in Asia with a generally good safety profile at lower doses for asthma and post-stroke dizziness, its long-term safety and efficacy at higher doses required for neurological conditions need further comprehensive evaluation in diverse patient populations. researchgate.netalzdiscovery.orgneurologylive.com Clinical trials are ongoing in various neurological disorders, including ALS and progressive MS, to assess its effects over extended periods. biospace.commssociety.org.ukmedicinova.comalsnewstoday.com

For example, a Phase 2 trial in progressive MS showed that this compound (100 mg/day) was associated with a reduced rate of brain atrophy over 96 weeks. alzdiscovery.orgeuropeanpharmaceuticalreview.com However, further trials are needed to confirm these findings and examine the long-term impact on disability progression. overcomingms.org Similarly, ongoing studies in ALS are evaluating its long-term effects on function, muscle strength, quality of life, and survival. alsnewstoday.comtandfonline.com Data on long-term cardiovascular health effects at the higher doses used for neurological conditions are also limited and require further investigation. alzdiscovery.org

Pharmacokinetic and Pharmacodynamic Studies in Human Brain Tissue

Despite its potential for treating central nervous system (CNS) disorders, there is a paucity of in vivo human studies investigating the concentration of this compound in cerebrospinal fluid (CSF) or brain tissue. mdpi.comnih.gov While preclinical studies in rats have shown that this compound can cross the blood-brain barrier and achieve higher concentrations in brain tissue than plasma, there is significant inter-species variability in oral bioavailability. mdpi.comnih.gov

Future research should prioritize conducting rigorous pharmacokinetic and pharmacodynamic studies in humans to better understand this compound's distribution, metabolism, and target engagement within the brain. nih.gov Such studies are crucial for determining optimal dosing strategies and confirming that therapeutically relevant concentrations are achieved in the affected CNS regions.

Biomarker Identification for Treatment Response

Identifying biomarkers that can predict treatment response or track disease progression is a critical area for future research with this compound. While measures like brain atrophy in MS have shown promise, more specific biomarkers are needed to assess the drug's impact on underlying pathology and identify patient subgroups most likely to benefit. alzdiscovery.orgeuropeanpharmaceuticalreview.comnih.gov

Studies are exploring the use of neurofilament light chain (NfL) as a marker for neuroaxonal damage and glial activation measured by PET imaging (e.g., using PBR28) as potential pharmacodynamic markers. nih.govnih.govbohrium.comresearchgate.net However, a Phase 1b/2a trial in ALS did not show significant reductions in motor cortical glial activation or serum NfL levels with this compound treatment, highlighting the complexity of interpreting these biomarkers and the need for further research. nih.govresearchgate.net Future efforts should focus on identifying and validating biomarkers that are sensitive to this compound's specific mechanisms of action and can reliably indicate therapeutic efficacy in different neurological conditions. The potential of CD74 expression as a predictive biomarker in the context of this compound combination therapy for glioblastoma is also being explored. researchgate.net

Combination Therapies

Given the complex and multifactorial nature of many neurological diseases, exploring this compound in combination with other therapeutic agents represents a significant future direction. The rationale for combination therapy is to target multiple disease pathways simultaneously, potentially leading to enhanced efficacy and overcoming limitations of monotherapy. nih.govfragilexnewstoday.com

Preclinical studies have shown promising results with this compound in combination with other compounds. For example, a combination of gaboxadol (B1217033) and this compound normalized behavior and improved memory in a mouse model of fragile X syndrome. fragilexnewstoday.com In the context of glioblastoma, preclinical data suggest that combining this compound with immunotherapy, such as anti-PD1 or anti-PD-L1 antibodies, improves survival more than individual therapies alone. biospace.commedicinova.comresearchgate.netoup.comoup.com This suggests a potential for this compound to sensitize tumors to immune checkpoint inhibitors by modulating the tumor microenvironment. researchgate.netmedicinova.com Future clinical trials are anticipated to evaluate these and other rational combinations of this compound with existing or emerging therapies for various neurological and potentially oncological conditions. biospace.comresearchgate.netoup.comoup.com

Repurposing Potential for Other Diseases

This compound's broad anti-inflammatory and neuroprotective properties suggest a potential for repurposing it for a wider range of diseases beyond its current indications and those currently under investigation. openaccessjournals.comovercomingms.org Its ability to attenuate glial activation and modulate inflammatory pathways could be beneficial in conditions where neuroinflammation plays a significant role. openaccessjournals.comresearchgate.netresearchgate.net

Preclinical evidence supports exploring this compound's potential in conditions such as chronic cerebral hypoperfusion, peripheral and central neuropathic pain, opioid withdrawal, HIV-1-associated neurocognitive disorders (HAND), cerebral aneurysms, transient cerebral ischemia, ischemic brain injury, post-stroke dizziness, oxaliplatin-induced tactile allodynia and cognitive impairment, tacrolimus-induced neurotoxicity, cocaine use disorder, traumatic brain injury, glaucoma, and Alzheimer's disease. openaccessjournals.commdpi.comalzdiscovery.orgbiorxiv.orgresearchgate.net Studies utilizing computational modeling have also identified this compound as having repurposing potential for Alzheimer's disease by targeting inflammation. nih.govbiorxiv.orgresearchgate.netnih.gov Further preclinical and clinical investigations are warranted to systematically evaluate this compound's potential in these and other conditions where its multi-target pharmacological profile may offer therapeutic benefits.

Q & A

Q. What are the primary pharmacological mechanisms of Ibudilast in neuroinflammatory models, and how are these mechanisms validated experimentally?

this compound acts as a non-selective phosphodiesterase (PDE) inhibitor, elevating intracellular cAMP levels to modulate inflammatory pathways. Key mechanisms include suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and activation of mTOR pathways, as demonstrated in retinal bipolar cell protection studies via increased phosphorylation of S6 and SIN1 . Validation involves comparative assays using mTOR inhibitors (e.g., rapamycin) to block observed effects, ensuring specificity of pathway activation .

Q. How do researchers design Phase I clinical trials to assess this compound's safety in substance use disorders, and what endpoints are prioritized?

Phase I trials for methamphetamine addiction, such as the UCLA-Meth study, employ crossover designs with repeated dosing (e.g., 100 mg/day) alongside methamphetamine challenges. Primary endpoints focus on cardiovascular safety and subjective drug effects (e.g., craving intensity), while secondary endpoints include neuropsychological assessments (e.g., Conner's CPT-II for attention deficits). Small sample sizes (n=11) are common, necessitating cautious interpretation .

Q. What methodologies are used to evaluate this compound's neuroprotective effects in preclinical models of neurodegeneration?

Preclinical studies utilize in vivo models (e.g., NMDA-induced retinal damage) combined with single-cell RNA sequencing (scRNA-seq) to identify upregulated mTOR pathway genes. Confocal microscopy quantifies phosphorylated proteins (e.g., pS6, pSIN1) to confirm pathway activation. Controls include rapamycin-treated cohorts to isolate mTOR-dependent effects .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's efficacy across different neurological models (e.g., methamphetamine addiction vs. degenerative myelopathy) be reconciled?

Divergent outcomes may arise from model-specific pathophysiology (e.g., neuroinflammation vs. mechanical compression). Researchers should conduct cross-model meta-analyses, stratifying results by disease mechanism and dosing regimens. For example, RECEDE-Myelopathy’s dual primary endpoints (functional recovery and pain reduction) address multifactorial outcomes, requiring multivariate statistical frameworks .

Q. What strategies optimize experimental designs to mitigate low statistical power in early-phase this compound trials?

To address small sample limitations (e.g., n=5–11 in Phase I), researchers employ:

  • Adaptive designs : Modify dosing or endpoints mid-trial based on interim analyses.
  • High-frequency longitudinal sampling : Capture dynamic biomarker changes (e.g., cytokine levels) to enhance data granularity.
  • Crossover arms : Reduce inter-individual variability by testing placebo and active drug in the same cohort .

Q. How do researchers validate this compound's target engagement in heterogeneous cell populations (e.g., microglia vs. neurons)?

Single-cell sequencing (scRNA-seq) isolates cell-type-specific responses, as seen in retinal studies where Müller glia and bipolar cells showed distinct mTOR activation profiles. Spatial transcriptomics and flow cytometry further resolve compartmentalized effects. Pharmacokinetic-pharmacodynamic (PK-PD) modeling links plasma concentrations to tissue-specific target modulation .

Q. What analytical frameworks resolve discrepancies between preclinical neuroprotection data and clinical trial outcomes?

Discrepancies may stem from interspecies differences in PDE isoform expression or blood-brain barrier penetration. Solutions include:

  • Translational biomarkers : Align preclinical endpoints (e.g., pS6 levels) with clinical imaging (e.g., fMRI for neuroinflammation).
  • Dose-ranging studies : Establish equivalent exposure levels across species using allometric scaling.
  • Post hoc subgroup analyses : Identify clinical responders based on genetic or inflammatory profiles .

Methodological Considerations

Q. How should researchers structure multi-center trials (e.g., RECEDE-Myelopathy) to ensure consistency in this compound administration and data collection?

Standardized protocols for:

  • Dosing : Fixed-dose regimens (e.g., 50 mg BID) with centralized pharmacy oversight.
  • Outcome measures : Harmonized tools (e.g., modified Japanese Orthopaedic Association scale for DCM).
  • Adverse event reporting : Real-time electronic data capture to monitor site-specific trends .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?

Bayesian hierarchical models accommodate sparse data by borrowing strength across dose groups. For example, Emax models quantify maximum effect sizes, while Monte Carlo simulations assess robustness to outliers in small cohorts .

Q. How can mechanistic studies differentiate this compound's anti-inflammatory effects from off-target actions (e.g., σ receptor inactivation)?

Combinatorial approaches include:

  • Knockout models : PDE4B-deficient mice to isolate non-PDE mechanisms.
  • In vitro binding assays : Radioligand competition assays to quantify σ receptor affinity.
  • Pathway enrichment analysis : Transcriptomic profiling to identify secondary signaling cascades .

Tables

Table 1. Key Preclinical Findings and Methodological Insights

Model SystemKey OutcomeMethodologyReference
NMDA-induced retinopathy↑ pS6, pSIN1 in bipolar cellsscRNA-seq, confocal microscopy
Methamphetamine challengeReduced perseverative responsesCPT-II, crossover design
DCM surgical adjuvantDual functional/pain endpointsRandomized placebo-controlled trial

Table 2. Common Pitfalls and Mitigation Strategies in this compound Research

PitfallMitigation Strategy
Small Phase I sample sizesAdaptive designs, high-frequency sampling
Model-specific variabilityCross-species biomarker alignment
Off-target mechanism ambiguityKnockout models, binding assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibudilast
Reactant of Route 2
Ibudilast

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。